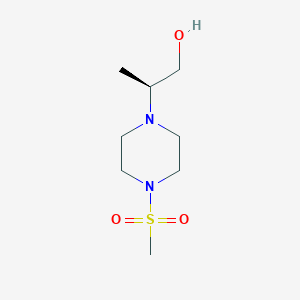

(S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol

Description

Properties

IUPAC Name |

(2S)-2-(4-methylsulfonylpiperazin-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h8,11H,3-7H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWZDNQPWZGQGY-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCN(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N1CCN(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation of the piperazine ring using methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Propanol Moiety: The final step involves the reaction of the sulfonylated piperazine with an appropriate epoxide, such as propylene oxide, under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Activities

Research has indicated that (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol exhibits significant pharmacological activities, particularly in the realm of neuroscience and pharmacotherapy.

Antidepressant Activity

One notable application is its role as an active metabolite of venlafaxine, an antidepressant. Studies have shown that the compound may contribute to the pharmacological effects of venlafaxine by enhancing serotonin and norepinephrine levels in the brain, which are crucial for mood regulation .

Neuroprotective Effects

Research also suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress within neural tissues .

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

- Study on Depression Treatment :

-

Neuroprotective Study :

- Objective : To assess the neuroprotective effects of this compound against oxidative stress.

- Findings : In vitro studies indicated that the compound significantly reduced neuronal cell death induced by oxidative agents, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound shares the methylsulfonyl (-SO₂CH₃) functional group with other sulfone derivatives but differs in its core structure and additional substituents. Key structural analogs include:

| Compound Name | Molecular Formula | Key Functional Groups | Potential Applications* |

|---|---|---|---|

| (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol | C₈H₁₈N₂O₃S | Piperazine, methylsulfonyl, alcohol | Chiral intermediates, CNS ligands |

| (4-Methanesulfonyl-2-methylphenyl)boronic acid | C₈H₁₁BO₄S | Boronic acid, methylsulfonyl, benzene | Suzuki-Miyaura cross-coupling |

| 3-Bromo-2-(methylsulfonyl)pyridine | C₆H₆BrNO₂S | Pyridine, methylsulfonyl, bromine | Halogenation reagents |

Physicochemical Properties

The compound’s physicochemical profile is distinct from analogs due to its piperazine-alcohol backbone:

| Compound Name | Molecular Weight (g/mol) | Boiling Point | Solubility* |

|---|---|---|---|

| This compound | 222.31 | Not reported | Not reported |

| (4-Methanesulfonyl-2-methylphenyl)boronic acid | 214.05 | Not reported | Likely polar |

| 3-Bromo-2-(methylsulfonyl)pyridine | 236.09 | Not reported | Moderate polarity |

*Solubility data unavailable in evidence; inferred from functional groups.

Purity and Enantiomeric Considerations

The (S)-enantiomer is distinguished by its high stereochemical purity, a critical factor in asymmetric synthesis:

| Compound Name | Purity | Enantiomeric Excess (ee) |

|---|---|---|

| This compound | 97–98% | ≥97% |

| (4-Methanesulfonyl-2-methylphenyl)boronic acid | 97% | Not specified |

| 3-Bromo-2-(methylsulfonyl)pyridine | 95% | Not applicable (achiral) |

Suppliers emphasize enantiopurity for the target compound, whereas analogs lack stereochemical specifications .

Commercial Availability

Pricing and stock status vary significantly among suppliers:

The target compound is available in larger quantities but requires direct inquiry, whereas analogs are more readily accessible in smaller batches .

Biological Activity

(S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol, with CAS number 2381259-96-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological activities, supported by relevant data tables and research findings.

The molecular formula of this compound is , and it has a molecular weight of 222.31 g/mol. The compound is characterized by the presence of a piperazine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂O₃S |

| Molecular Weight | 222.31 g/mol |

| CAS Number | 2381259-96-5 |

| Boiling Point | Not available |

| Solubility | Very soluble in water |

| GHS Signal Word | Warning |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with propanols under controlled conditions. Detailed methodologies can be found in various synthetic organic chemistry literature.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of synthesized piperazine compounds, where several derivatives demonstrated moderate to excellent efficacy against various bacterial strains .

Table 1: Antimicrobial Screening Results

| Compound Name | Activity Level |

|---|---|

| This compound | Moderate to Good |

| Other Piperazine Derivatives | Varies (Moderate to Excellent) |

Neuropharmacological Effects

Piperazine derivatives have also been studied for their neuropharmacological effects. Some compounds have shown potential as serotonin receptor modulators, which could influence mood and anxiety disorders. The specific effects of this compound on serotonin receptors remain to be fully elucidated but suggest pathways for further research into its therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with piperazine derivatives:

- Antimicrobial Study : A comprehensive screening of various piperazine derivatives showed that those containing methylsulfonyl groups exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts .

- Neuropharmacology : Research has indicated that certain piperazine derivatives can act as agonists at specific serotonin receptors, suggesting potential uses in treating mood disorders .

- Pharmacokinetic Profiling : A study on the pharmacokinetics of similar compounds indicated high gastrointestinal absorption and favorable solubility profiles, supporting the potential for oral administration .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol, and how is structural confirmation achieved?

- Methodology : Synthesis typically involves sulfonylation of a piperazine intermediate followed by chiral resolution. For example, methylsulfonyl groups can be introduced via reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine in toluene at reflux) . Structural confirmation relies on 1H/13C-NMR to verify stereochemistry and substituent positions (e.g., methylsulfonyl proton signals at δ ~3.0 ppm, piperazine backbone integration) and mass spectrometry (MS) to confirm molecular weight . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% for purity validation .

Q. Which analytical techniques are critical for assessing purity and stereochemical integrity?

- Methodology :

- HPLC with chiral columns is essential to confirm enantiomeric excess (e.g., using amylose- or cellulose-based stationary phases).

- Differential Scanning Calorimetry (DSC) can identify polymorphic forms via melting point analysis (e.g., sharp melting points ~190–290°C indicate high crystallinity) .

- Polarimetry quantifies optical rotation to verify the (S)-configuration.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation efficiency compared to toluene, but may require lower temperatures to avoid side reactions .

- Stoichiometry : A 1.2:1 molar ratio of methanesulfonyl chloride to piperazine minimizes unreacted intermediates while avoiding over-sulfonylation.

- Catalysis : Substituted triethylamine or DMAP can accelerate reaction rates, reducing reflux time from 24 hours to 12–16 hours .

Q. What strategies resolve contradictions in NMR spectral data for piperazine derivatives?

- Methodology :

- Deuterated solvent effects : Use DMSO-d6 instead of CDCl3 to resolve overlapping signals for piperazine protons (δ 2.5–3.5 ppm) .

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign ambiguous peaks (e.g., distinguishing methylsulfonyl vs. piperazine methylene groups) .

- Impurity profiling : LC-MS identifies byproducts (e.g., N-oxide formation) that may distort integration values .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodology :

- Substituent variation : Replace the methylsulfonyl group with phenylsulfonyl or tosyl groups to modulate lipophilicity and target binding (e.g., antifungal activity in triazole-piperazine hybrids) .

- Chiral center modification : Test (R)-enantiomers or racemic mixtures to evaluate stereospecific effects on biological targets (e.g., enzyme inhibition) .

- Pharmacophore modeling : Use docking studies to predict interactions with receptors (e.g., antifungal CYP51 targets) .

Q. What experimental approaches validate stability under physiological conditions?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hours. Monitor degradation via LC-MS .

- Plasma stability assays : Incubate with human plasma and quantify parent compound remaining after 1–6 hours using UPLC-PDA .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental elemental analysis results?

- Methodology :

- Recrystallization : Purify the compound using methanol/water mixtures to remove hygroscopic impurities that inflate hydrogen percentages .

- Dryness verification : Ensure samples are vacuum-dried (24 hours, 40°C) to eliminate residual solvents (e.g., toluene, DMF) .

- Alternative techniques : Cross-validate with combustion analysis or X-ray crystallography for absolute purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.